"physicochemical properties of 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol"
"physicochemical properties of 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol"
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and characterization of 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol (CAS No: 344926-02-9). This molecule belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold renowned for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental workflows and theoretical underpinnings necessary for a thorough evaluation of this compound. We will explore its synthesis, detailed protocols for spectroscopic and crystallographic characterization, computational analysis, and potential therapeutic applications, grounding all claims in authoritative scientific literature.
Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Research
Significance of Heterocyclic Compounds
Heterocyclic compounds, which feature ring structures containing atoms other than carbon (such as sulfur, nitrogen, or oxygen), are cornerstones of medicinal chemistry.[1][3] Their unique stereoelectronic properties allow them to interact with biological targets with high specificity. The 1,3,4-thiadiazole ring, in particular, is a five-membered aromatic system with one sulfur and two nitrogen atoms that has garnered significant attention for its versatile biological profile.[4]
The Pharmacological Importance of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole nucleus is a privileged scaffold present in numerous commercially available drugs and clinical candidates.[2] Its biological activity is often attributed to the presence of the -N=C-S- moiety, which can act as a hydrogen bond acceptor and engage in various non-covalent interactions with enzymatic targets.[4] Derivatives of this core have demonstrated a wide array of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, anticonvulsant, and diuretic activities.[1][3]
Rationale for Investigating 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
The subject of this guide, 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol, combines the proven thiadiazole core with two key functional groups: a thiol (-SH) and an isopentylthio (-S-C5H11) side chain. The thiol group is known to be a strong metal chelator and can participate in crucial interactions with metalloenzymes. The lipophilic isopentyl group can enhance membrane permeability and modulate the compound's pharmacokinetic profile. Understanding the precise physicochemical properties of this specific derivative is the first critical step toward unlocking its therapeutic potential.
Molecular Structure and Core Physicochemical Properties
Structural Elucidation
The molecule consists of a central 1,3,4-thiadiazole ring. Position 2 is substituted with a thiol group, and position 5 is substituted with an isopentylthio group.
Tautomerism: The Thiol-Thione Equilibrium
A critical feature of 2-mercapto-1,3,4-thiadiazoles is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[5] The thione form often predominates in the solid state. This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capacity, and interaction with biological receptors.
Structure: 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
Summary of Physicochemical Data
The following table summarizes the core physicochemical properties of the title compound.
| Property | Value | Source |
| CAS Number | 344926-02-9 | [6] |
| Molecular Formula | C₇H₁₂N₂S₃ | Calculated |
| Molecular Weight | 220.38 g/mol | Calculated |
| Appearance | Likely a pale yellow or white crystalline solid | Inferred from similar compounds[7] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. | Inferred |
| pKa | The thiol proton is expected to be weakly acidic, with a pKa in the range of 6-8. | Inferred |
Synthesis and Purification Workflow
Strategic Approach: The Rationale for a Multi-Step Synthesis
A logical and efficient synthesis of the title compound involves the initial formation of a versatile precursor, 5-amino-1,3,4-thiadiazole-2-thiol, followed by functionalization.[8] This approach allows for modular assembly and purification at intermediate stages, ensuring a high-purity final product. The most common route to the precursor involves the cyclization of thiosemicarbazide with carbon disulfide in an alkaline medium.[5][7] The subsequent step is a standard nucleophilic substitution (S-alkylation) to introduce the isopentylthio side chain.
Diagram of the Synthetic Pathway
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Causality Statement: This protocol is a robust, two-step procedure. The first step leverages a well-established cyclization reaction to create the core heterocyclic system.[7] The second step employs a standard Williamson ether synthesis-like reaction (S-alkylation), which is highly effective for forming thioether bonds on nucleophilic thiol groups.
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Precursor)
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiosemicarbazide (0.1 mol) and potassium hydroxide (0.1 mol) in 100 mL of absolute ethanol.
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Addition of Reagent: To this stirring solution, add carbon disulfide (0.1 mol, ~6 mL) dropwise over 30 minutes. The addition is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the resulting solid in water and filter to remove any impurities.
-
Precipitation: Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~5-6. A pale-yellow precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-amino-1,3,4-thiadiazole-2-thiol.
Step 2: Synthesis of 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
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Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the precursor (1 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C and add a suitable base, such as sodium hydride (NaH, ~1.1 eq.), portion-wise. Allow the mixture to stir for 30 minutes at this temperature to ensure complete deprotonation of the more acidic thiol.
-
Alkylation: Add isopentyl bromide (1-bromo-3-methylbutane, ~1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol: Purification by Recrystallization
Trustworthiness Statement: Recrystallization is a self-validating purification technique. The formation of a well-defined crystalline solid from a saturated solution inherently excludes impurities, leading to a product with high purity, which can be confirmed by a sharp melting point and clean spectroscopic data.[10]
-
Dissolve the crude product in a minimum amount of a hot solvent system (e.g., an ethanol/water or chloroform/hexane mixture).[10]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Comprehensive Spectroscopic and Analytical Characterization
The Causality of Multi-Technique Characterization
A single analytical technique is insufficient for unambiguous structure elucidation. A combination of methods is required, where each technique provides complementary information. NMR spectroscopy maps the carbon-hydrogen framework, FT-IR identifies functional groups, mass spectrometry determines the molecular weight and fragmentation pattern, and X-ray diffraction provides the definitive 3D structure in the solid state.[9][10][11]
Diagram of the Characterization Workflow
Caption: A logical workflow for comprehensive structural analysis.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with spectroscopic grade KBr (~100 mg) and pressing it into a transparent disk. Alternatively, run the analysis as a thin film or using an Attenuated Total Reflectance (ATR) accessory.[12]
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the key functional groups.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12][13]
-
Data Acquisition: Acquire ¹H-NMR and ¹³C-NMR spectra on a spectrometer (e.g., 400 MHz).[12] Additional experiments like HSQC or HMBC can be used for complex assignments.[13]
-
Analysis: Analyze the chemical shifts (δ), integration values, and coupling patterns to confirm the arrangement of protons and carbons in the molecule.
Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum.
-
Analysis: Identify the molecular ion peak [M+H]⁺ or [M]⁺ to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.[14]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal suitable for diffraction, typically by slow evaporation of a solvent from a saturated solution of the purified compound.[10]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).[10][15]
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software to obtain precise bond lengths, bond angles, and the 3D packing arrangement in the crystal lattice.[15][16]
Summary of Expected Spectroscopic Data
| Technique | Expected Observation | Rationale / Corresponding Functional Group |
| FT-IR (cm⁻¹) | ~3100-3000~2960-2850~2600-2550 (weak)~1610-1550~1350~700-600 | C-H (aromatic-like ring)C-H (aliphatic, isopentyl)S-H (thiol)C=N (thiadiazole ring)C-N stretchC-S stretch |
| ¹H-NMR (δ, ppm) | ~13-14 (broad s, 1H)~3.2 (t, 2H)~1.7 (m, 1H)~1.6 (q, 2H)~0.9 (d, 6H) | -SH (Thiol proton, can exchange)-S-CH₂ -CH₂--CH₂-CH -(CH₃)₂-CH₂-CH₂ -CH--CH-(CH₃ )₂ |
| ¹³C-NMR (δ, ppm) | ~170-180~160-170~40-50~30-40~25-30~22 | C=S (Thione carbon)C-S (Thiadiazole ring carbon)-S-C H₂--C H₂-CH--C H(CH₃)₂-CH(C H₃)₂ |
| Mass Spec (m/z) | ~221.0 | [M+H]⁺ for C₇H₁₂N₂S₃ |
Note: NMR chemical shifts are predictive and can vary based on solvent and experimental conditions.
Computational Analysis: Bridging Theory and Experiment
The Role of Density Functional Theory (DFT) in Property Prediction
Computational chemistry, particularly DFT, provides a powerful, non-destructive method to predict and understand the physicochemical properties of a molecule.[11][17] It allows for the calculation of optimized molecular geometry, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and Molecular Electrostatic Potential (MEP) maps. These calculations can corroborate experimental findings and offer insights into the molecule's reactivity and potential interaction sites.[18]
Key Computable Parameters
-
Geometric Optimization: Predicts the most stable 3D conformation, bond lengths, and angles.
-
Vibrational Frequencies: Calculates theoretical IR spectra that can be compared with experimental data.
-
HOMO-LUMO Analysis: The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Maps the electron density to identify nucleophilic (electron-rich, red) and electrophilic (electron-poor, blue) regions, predicting sites for intermolecular interactions.
Diagram of the Computational Workflow
Caption: Standard workflow for DFT-based molecular analysis.
Potential Applications in Drug Development
Leveraging Physicochemical Properties for Lead Optimization
The data gathered through the workflows described above are invaluable for drug development. Solubility, lipophilicity (influenced by the isopentyl group), and pKa directly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This knowledge enables rational structural modifications to optimize a lead compound's drug-like characteristics.
Potential as an Antimicrobial or Anticancer Agent
Given the extensive literature on the bioactivity of the 1,3,4-thiadiazole scaffold, this compound is a prime candidate for screening in antimicrobial and anticancer assays.[1][19] The thiol and thioether moieties may enhance activity through mechanisms like enzyme inhibition or disruption of cellular redox balance.
Role as a Carbonic Anhydrase Inhibitor
Many 1,3,4-thiadiazole-2-thiol derivatives are known to be effective inhibitors of carbonic anhydrase, an enzyme implicated in diseases like glaucoma and epilepsy.[3][7] The structural similarity of the title compound to known inhibitors warrants its investigation for this activity.
Conclusion and Future Directions
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol is a molecule of significant interest, built upon a pharmacologically validated heterocyclic core. This guide has outlined a comprehensive, logical, and experimentally grounded framework for its synthesis and in-depth physicochemical characterization. By systematically applying the described spectroscopic, crystallographic, and computational protocols, researchers can build a robust data package. This foundational knowledge is the critical prerequisite for advancing this compound into biological screening and subsequent lead optimization studies, ultimately paving the way for its potential development as a novel therapeutic agent.
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